molecular formula C34H47N3O9 B161322 Reversin 121 CAS No. 174630-04-7

Reversin 121

カタログ番号 B161322
CAS番号: 174630-04-7
分子量: 641.8 g/mol
InChIキー: SVNKEDMVAQBLLN-SVBPBHIXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Reversin 121 is a hydrophobic peptide chemosensitizer . It is a simple dipeptide containing standard protecting groups . It can reverse P-glycoprotein-mediated multidrug resistance .


Molecular Structure Analysis

Reversin 121 belongs to the class of organic compounds known as peptides . These are compounds containing an amide derived from two or more amino carboxylic acid molecules .


Chemical Reactions Analysis

Reversin 121 is known to increase the ATPase activity of MDR1 . It reverses P-glycoprotein-mediated multidrug resistance with little toxic side effects .


Physical And Chemical Properties Analysis

Reversin 121 is a white powder . Its molecular formula is C34H47N3O9 and its formula weight is 641.8 . It is soluble in DMSO or ethanol but insoluble in water .

科学的研究の応用

Interaction with P-glycoprotein in Multidrug Resistance

Reversin 121 has been studied for its interaction with P-glycoprotein (P-gp), a critical factor in multidrug resistance (MDR) in cancer. The research demonstrates that Reversin 121 binds with high affinity to purified P-glycoprotein, influencing its ATPase activity. This interaction results in the modulation of drug resistance, with Reversin 121 effectively restoring drug sensitivity in MDR1-expressing tumor cells without toxic effects on non-MDR1 cells (Sharom et al., 1999).

Enhancement of Progenitor Cell Generation

Reversin 121 has been found to enhance the generation of progenitor-like cells by promoting the dedifferentiation of annulus fibrosus cells. This process involves significant changes in gene expression related to cell growth, development, and differentiation. Reversin 121-treated cells demonstrated increased potential for differentiation along various mesenchymal lineages, suggesting its utility in regenerative therapies (Saraiya et al., 2010).

Role in Cell Reprogramming

Research has also shown that Reversin 121 can reprogram C2C12 myogenic cells into various differentiated cell types. This reprogramming involves alterations in the expression of proteins and genes associated with cell cycle progression and growth arrest. The findings suggest that Reversin 121 induces multipotency in cells by affecting gene expressions related to cell growth and chromatin-based gene silencing (Shan et al., 2007).

Dedifferentiation of Myoblasts

Studies indicate that Reversin 121 can induce dedifferentiation in murine myoblast cell lines, reverting them to a multipotent state. This process involves the inhibition of Aurora B kinase activity, which is crucial in maintaining the differentiated state of these cells. The findings highlight the potential use of Reversin 121 in generating multipotent progenitor cells from differentiated cells (Amabile et al., 2009).

作用機序

Target of Action

Reversin 121 primarily targets P-glycoprotein 1 (P-gp) . P-gp is a plasma membrane protein encoded by the multidrug resistance (MDR) genes and is well-conserved in nature . It acts as a transmembrane pump that removes drugs from the cytoplasm .

Mode of Action

Reversin 121 is a hydrophobic peptide chemosensitizer that can reverse P-glycoprotein-mediated multidrug resistance . It binds to the P-glycoprotein multidrug transporter (MDR1) with a Kd value of 77 nM . The compound modulates P-glycoprotein ATPase activity in membranes expressing recombinant MDR1, plasma membrane vesicles from multidrug-resistant cells, and reconstituted proteoliposomes .

Biochemical Pathways

Reversin 121 affects the biochemical pathways involving P-glycoprotein. P-gp acts as a transmembrane pump that removes drugs from the cytoplasm . ATP hydrolysis provides the energy for active drug transport, which can occur against steep concentration gradients .

Result of Action

Reversin 121 increases the ATPase activity of MDR1 . It reverses P-glycoprotein-mediated multidrug resistance, making it useful in cancer research . In MDR1-expressing intact cells, Reversin 121 has effects similar to those of known drug resistance reversing agents, such as verapamil or cyclosporin A .

Action Environment

The action of Reversin 121 is influenced by environmental factors such as the presence of other drugs and the cellular environment. For instance, in the presence of other chemosensitizers, Reversin 121 can be more effective than cyclosporin A at blocking colchicine transport . Furthermore, Reversin 121 has little effect on non-MDR1 expressing tumor or normal cells .

将来の方向性

While the future directions of Reversin 121 are not explicitly mentioned in the search results, its ability to reverse P-glycoprotein-mediated multidrug resistance suggests potential applications in overcoming drug resistance in cancer treatment .

特性

IUPAC Name

tert-butyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47N3O9/c1-33(2,3)45-30(40)26(19-13-14-20-35-31(41)44-23-25-17-11-8-12-18-25)36-29(39)27(37-32(42)46-34(4,5)6)21-28(38)43-22-24-15-9-7-10-16-24/h7-12,15-18,26-27H,13-14,19-23H2,1-6H3,(H,35,41)(H,36,39)(H,37,42)/t26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNKEDMVAQBLLN-SVBPBHIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reversin 121

CAS RN

174630-04-7
Record name Reversin 121
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14072
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reversin 121
Reactant of Route 2
Reactant of Route 2
Reversin 121
Reactant of Route 3
Reactant of Route 3
Reversin 121
Reactant of Route 4
Reactant of Route 4
Reversin 121
Reactant of Route 5
Reactant of Route 5
Reversin 121
Reactant of Route 6
Reactant of Route 6
Reversin 121

Q & A

Q1: What is the primary target of Reversin 121 and how does it interact with it?

A1: Reversin 121 is a high-affinity peptide that specifically targets P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1) [, , , , ]. While its exact binding site is not fully elucidated, studies suggest it interacts differently than conventional P-gp substrates, indicating a potential allosteric binding mode []. By binding to P-gp, Reversin 121 inhibits its drug efflux activity, thus increasing the intracellular accumulation of chemotherapeutic agents [, , ].

Q2: How does Reversin 121 impact multidrug resistance in cancer cells?

A2: Reversin 121 effectively reverses multidrug resistance (MDR) in cancer cells, a major obstacle in cancer treatment [, ]. This resistance often arises from the overexpression of drug efflux transporters like P-gp, MRP1, and MRP3 []. Research demonstrates that Reversin 121 significantly reduces the proportion of tumor cells expressing these transporters, thereby increasing the efficacy of chemotherapeutic agents [, ].

Q3: Beyond cancer, are there other potential applications for Reversin 121?

A3: Interestingly, Reversin 121 has shown potential in modulating bioluminescence imaging (BLI) intensity []. Research indicates that ABC transporters, particularly ABCG2 and to some extent ABCB1, can affect the intracellular delivery of luciferase substrates like D-luciferin and coelenterazine, thus influencing BLI signal intensity []. Reversin 121, by inhibiting ABCB1, significantly increased BLI intensity in cells expressing Renilla luciferase, highlighting its potential as a tool in optimizing BLI-based assays and potentially enhancing the sensitivity of this imaging technique [].

Q4: What is the structural characterization of Reversin 121?

A4: Reversin 121, chemically known as N(α)-Boc-l-Asp(OBn)-l-Lys(Z)-OtBu, is a dipeptide composed of L-Aspartic acid and L-Lysine with protecting groups []. While specific spectroscopic data isn't provided in the provided research, its structure suggests potential analysis through methods like NMR and mass spectrometry.

Q5: Has any research explored modifying Reversin 121's structure to enhance its activity?

A5: Yes, researchers have investigated structure-activity relationships (SAR) by modifying Reversin 121's structure []. Notably, replacing the aspartyl residue with trans-4-hydroxy-l-proline and reducing the carbonyl group of the peptidyl bond yielded compounds with 2- to 7-fold greater potency in inhibiting P-gp compared to the original Reversin 121 molecule []. These modifications highlight the potential for developing more potent and selective P-gp inhibitors based on the Reversin 121 scaffold.

Q6: Are there any known resistance mechanisms to Reversin 121?

A6: While Reversin 121 effectively reverses MDR mediated by P-gp, research indicates that its activity can be limited by other resistance mechanisms. Specifically, mutations in the PSMB5 gene, which encodes a subunit of the proteasome, have been shown to confer cross-resistance to Reversin 121, albeit less pronounced than with other proteasome inhibitors like bortezomib [].

Q7: Can you elaborate on the potential limitations of Reversin 121 related to drug delivery?

A7: Studies show that Reversin 121 can be a substrate for P-gp itself, potentially limiting its ability to reach intracellular targets []. For instance, its efficacy in inhibiting the immunoproteasome in the brain is limited, likely due to its interaction with P-gp at the blood-brain barrier []. This highlights the need for strategies to improve its delivery, such as developing analogs with reduced P-gp affinity or exploring alternative drug delivery systems.

Q8: Have there been any studies on the stability and formulation of Reversin 121?

A8: One study explored conjugating Reversin 121 to a water-soluble polymer, poly[N-(2-hydroxypropyl)methacrylamide] (P(HPMA)), via a pH-sensitive hydrazone bond []. This conjugation aimed to enhance its delivery and overcome MDR in doxorubicin-resistant P388 cells []. This approach signifies the potential for developing formulations that improve Reversin 121's stability, solubility, and ultimately, its bioavailability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。